

Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Bromophenyl)amino)propanoic Acid

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Compound of Interest

Compound Name: 3-((4-Bromophenyl)amino)propanoic acid

Cat. No.: B1318393

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of the spectroscopic data, synthesis, and analytical workflow for the characterization of **3-((4-Bromophenyl)amino)propanoic acid** (also known as N-(4-bromophenyl)- β -alanine). While direct experimental data for this specific molecule is not readily available in public databases, this guide leverages data from a closely related, synthesized analogue, N-(4-bromophenyl)-N-carboxyethyl- β -alanine, to provide accurate predictions and a robust experimental framework.

Introduction

3-((4-Bromophenyl)amino)propanoic acid is a substituted β -amino acid. This class of compounds is of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for peptides, heterocyclic compounds, and functionalized polymers. The presence of the bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can influence the biological activity and physical properties of derived molecules. This guide presents the predicted spectroscopic data based on a validated synthetic precursor and outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-((4-Bromophenyl)amino)propanoic acid**. These predictions are derived from the experimental data of N-(4-bromophenyl)-N-carboxyethyl- β -alanine, a di-acid synthesized from 4-bromoaniline and an excess of acrylic acid[1]. The structure of the target mono-acid is a direct analogue, allowing for reliable spectral prediction.

Table 1: Predicted ^1H NMR Data (300 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Notes
~ 2.45	Triplet (t)	2H	-CH ₂ -COOH	Expected to be a triplet due to coupling with the adjacent N-CH ₂ group.
~ 3.40	Triplet (t)	2H	Ar-NH-CH ₂ -	Expected to be a triplet due to coupling with the adjacent CO-CH ₂ group.
~ 6.65	Doublet (d)	2H	Ar-H (ortho to NH)	Aromatic protons ortho to the electron-donating amino group are shifted upfield.
~ 7.30	Doublet (d)	2H	Ar-H (meta to NH)	Aromatic protons ortho to the bromine atom are shifted downfield.
~ 5.0-6.0	Broad Singlet	1H	-NH-	The chemical shift can be variable and the peak may be broad.
~ 12.0	Broad Singlet	1H	-COOH	Carboxylic acid proton, often broad and may exchange with D ₂ O.

Table 2: Predicted ^{13}C NMR Data (75 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment	Predicted Notes
~ 34.0	-CH ₂ -COOH	Aliphatic carbon adjacent to the carbonyl group.
~ 45.0	Ar-NH-CH ₂ -	Aliphatic carbon adjacent to the nitrogen atom.
~ 108.0	Ar-C (C4-Br)	Carbon atom bearing the bromine, shifted due to halogen substitution.
~ 114.0	Ar-C (C2, C6)	Aromatic carbons ortho to the amino group.
~ 132.0	Ar-C (C3, C5)	Aromatic carbons meta to the amino group.
~ 147.0	Ar-C (C1-N)	Aromatic carbon attached to the nitrogen atom.
~ 173.0	-COOH	Carbonyl carbon of the carboxylic acid.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Predicted Notes
3300-2500	O-H (Carboxylic Acid)	A very broad band characteristic of the hydrogen-bonded hydroxyl group.
~ 3400	N-H Stretch	A sharp to moderately broad peak for the secondary amine.
~ 3050	C-H Stretch (Aromatic)	Absorption for C-H bonds on the phenyl ring.
2980-2850	C-H Stretch (Aliphatic)	Absorptions for the methylene (-CH ₂ -) groups.
~ 1710	C=O Stretch (Carboxylic Acid)	A strong, sharp absorption for the carbonyl group[1].
~ 1600, ~1500	C=C Stretch (Aromatic)	Characteristic absorptions for the aromatic ring.
~ 1250	C-N Stretch	Stretch for the aryl-amine bond.
~ 1070	C-Br Stretch	Absorption indicating the presence of the carbon-bromine bond.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Value	Ion	Predicted Notes
~ 244/246	$[M+H]^+$	The molecular ion peak with a characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in ~1:1 ratio).
~ 198/200	$[M-\text{COOH}]^+$	Fragment corresponding to the loss of the carboxyl group.
~ 170/172	$[\text{Br}-\text{C}_6\text{H}_4-\text{NH}]^+$	Fragment corresponding to the bromophenylamino moiety.

Experimental Protocols

The following protocols are adapted from the synthesis of N-(4-bromophenyl)-N-carboxyethyl- β -alanine and are suitable for the preparation and analysis of **3-((4-Bromophenyl)amino)propanoic acid**[\[1\]](#)[\[2\]](#).

3.1 Synthesis of 3-((4-Bromophenyl)amino)propanoic Acid

This synthesis is based on the Michael addition of 4-bromoaniline to acrylic acid.

- Materials: 4-bromoaniline, acrylic acid, water, acetic acid.
- Procedure:
 - A mixture of 4-bromoaniline (1 equivalent) and acrylic acid (1.1 equivalents) in water is heated under reflux for 24-48 hours.
 - The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After completion, the reaction mixture is cooled to room temperature.
 - The pH of the solution is adjusted to ~4-5 with acetic acid to facilitate the precipitation of the product.

- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

3.2 Spectroscopic Analysis

- NMR Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on a 300 or 500 MHz spectrometer.
 - Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d_6).
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy:
 - The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
 - The solid sample is analyzed as a KBr (potassium bromide) pellet.
 - Data is reported in wavenumbers (cm^{-1}).
- Mass Spectrometry:
 - Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
 - The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of Workflows

4.1 Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **3-((4-Bromophenyl)amino)propanoic acid**.

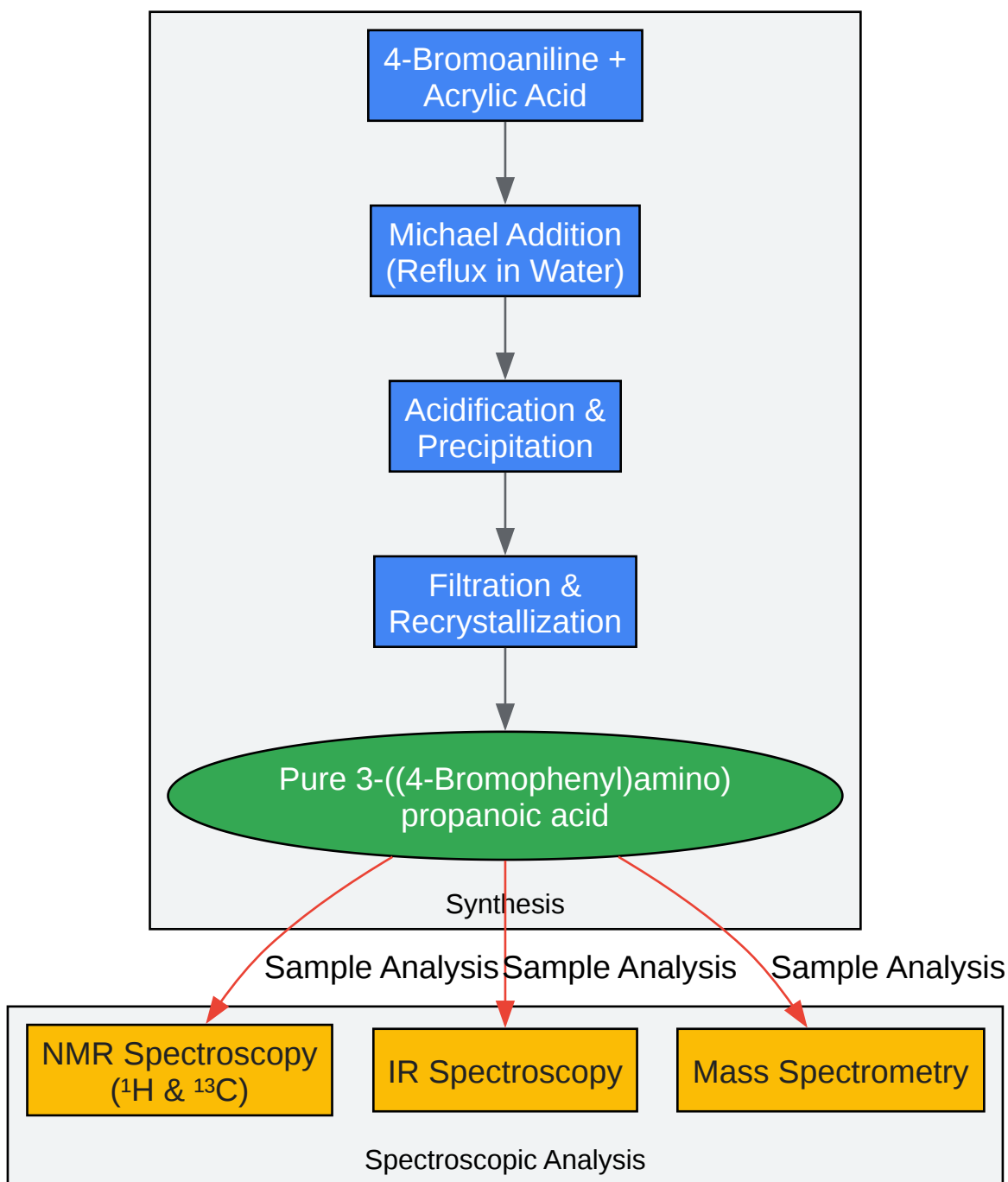


Figure 1: Synthesis and Characterization Workflow

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Caption: Synthesis and characterization workflow.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows the logical flow of interpreting the combined spectroscopic data to confirm the structure of the target molecule.

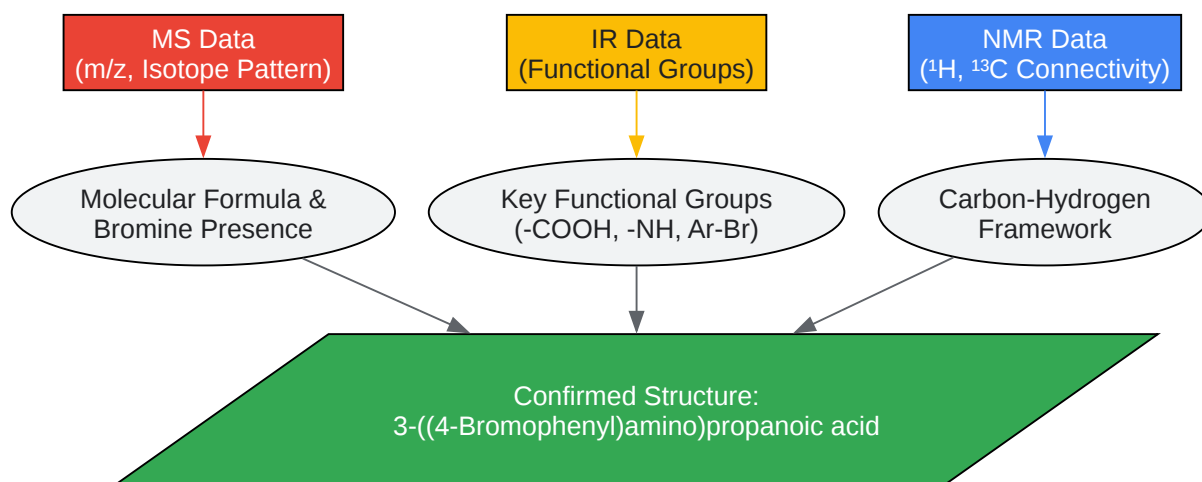


Figure 2: Data Interpretation Logic

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Caption: Logic for structure confirmation.

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References

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